Ptaquiloside
Overview
Description
Ptaquiloside is a norsesquiterpene glucoside predominantly found in bracken ferns, particularly Pteridium aquilinum . It is recognized as the primary carcinogenic compound in these ferns, responsible for various biological effects such as haemorrhagic disease and bright blindness in livestock, as well as oesophageal and gastric cancer in humans . This compound is a colorless amorphous compound that is readily soluble in water and fairly soluble in ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ptaquiloside involves complex organic reactions. One of the primary methods includes the extraction from bracken ferns followed by purification processes. The compound is isolated using chromatographic techniques and further purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound is not widely established due to its carcinogenic nature. research laboratories often extract it from natural sources for study purposes. The extraction involves harvesting the ferns, followed by solvent extraction and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: Ptaquiloside undergoes several chemical reactions, including hydrolysis, oxidation, and reduction. Under acidic conditions, it gradually undergoes aromatization with the elimination of D-glucose to form ptaquilosin, which can further convert into pterosin B .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or slightly alkaline conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Mild reduction can be performed using reducing agents like sodium borohydride.
Major Products Formed:
Ptaquilosin: Formed through the elimination of D-glucose.
Pterosin B: A stable product formed under weakly alkaline conditions.
Scientific Research Applications
Ptaquiloside has significant applications in scientific research, particularly in the fields of toxicology and carcinogenesis. Its ability to alkylate DNA makes it a valuable compound for studying the mechanisms of DNA damage and cancer development . Additionally, it is used in environmental studies to monitor its presence in water and soil, given its high solubility and potential to contaminate groundwater .
Mechanism of Action
Ptaquiloside belongs to the group of illudane-type norsesquiterpenes, which include compounds like caudatoside, ptesculentoside, and hypoloside . These compounds share a similar illudane-type skeleton and a highly reactive cyclopropane moiety responsible for their genotoxicity . this compound is unique due to its widespread presence in bracken ferns and its significant carcinogenic potential .
Comparison with Similar Compounds
- Caudatoside
- Ptesculentoside
- Hypoloside
- Illudins (from Omphalotus illudens)
- CC-1065 (from Streptomyces zelensis)
Ptaquiloside’s unique combination of high solubility, environmental persistence, and potent carcinogenicity makes it a compound of significant interest in both environmental and medical research.
Properties
IUPAC Name |
(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHSJPVUEZFIDE-YVPLJZHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892005 | |
Record name | Ptaquiloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87625-62-5 | |
Record name | Ptaquiloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87625-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ptaquiloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087625625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ptaquiloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PTAQUILOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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